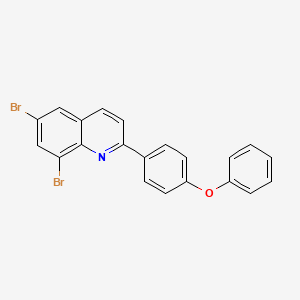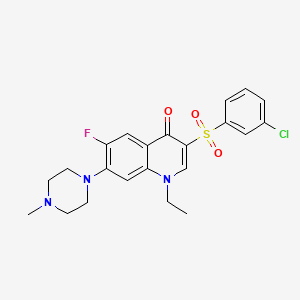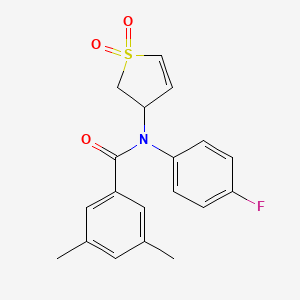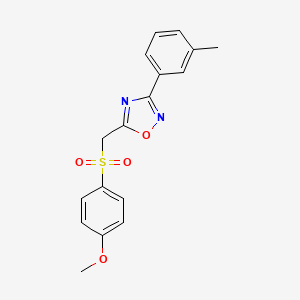
5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole typically involves a multi-step process:
Formation of the Oxadiazole Ring: The initial step often involves the cyclization of appropriate precursors to form the 1,2,4-oxadiazole ring. This can be achieved through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Sulfonylmethyl Group: The sulfonylmethyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with a suitable nucleophile.
Attachment of the Methoxyphenyl and Tolyl Groups: These groups are typically introduced through electrophilic aromatic substitution reactions, where the aromatic rings are functionalized with the desired substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and tolyl groups, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation, nitration, or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like Lewis acids (e.g., aluminum chloride) and appropriate electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group might yield a quinone derivative, while reduction of the sulfonyl group could produce a thiol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to undergo various chemical modifications allows for the optimization of its pharmacological properties.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism by which 5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, while the aromatic rings can participate in π-π interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-1,2,4-oxadiazole: Lacks the methoxyphenyl and sulfonylmethyl groups, making it less versatile in terms of chemical reactivity.
5-(4-Methoxyphenyl)-1,2,4-oxadiazole: Similar but lacks the sulfonylmethyl and tolyl groups, which may affect its biological activity and chemical properties.
3-(m-Tolyl)-1,2,4-oxadiazole: Lacks the methoxyphenyl and sulfonylmethyl groups, potentially altering its reactivity and applications.
Uniqueness
5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both electron-donating (meth
Propiedades
IUPAC Name |
5-[(4-methoxyphenyl)sulfonylmethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-12-4-3-5-13(10-12)17-18-16(23-19-17)11-24(20,21)15-8-6-14(22-2)7-9-15/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULPRDXLAOCWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(4-Methylphenyl)-2-oxoethyl]-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione](/img/structure/B2728185.png)
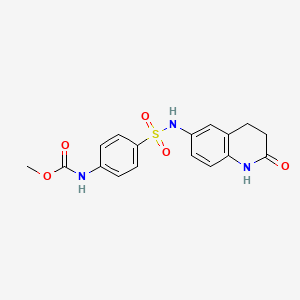
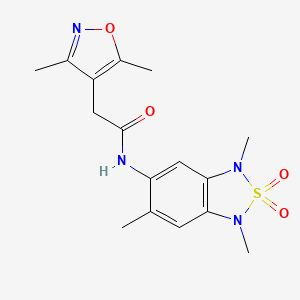
![4-[cyclohexyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2728192.png)
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2728194.png)
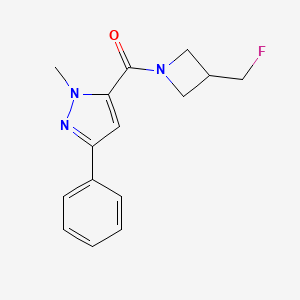
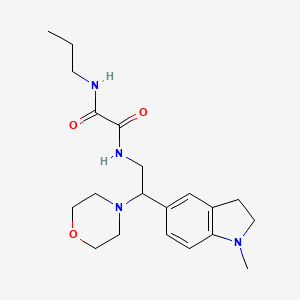
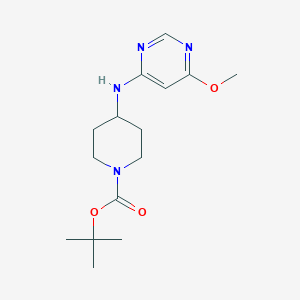
![N'-[(3-methoxyphenyl)methyl]-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2728199.png)
![3-[(1-benzoylpiperidin-4-yl)oxy]-6-methylpyridazine](/img/structure/B2728200.png)
